ethyl (2Z)-5-(3-bromo-4-methoxyphenyl)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-2-({5-[4-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-2-({5-[4-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiazolopyrimidine core, followed by the introduction of the furan and phenyl groups through various coupling reactions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-2-({5-[4-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to bind to different sites on the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, which share the same core structure but differ in the substituents attached to the core. These compounds may have similar biological activities but can vary in potency and selectivity. The unique combination of functional groups in ETHYL (2Z)-5-(3-BROMO-4-METHOXYPHENYL)-2-({5-[4-(METHOXYCARBONYL)PHENYL]FURAN-2-YL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE makes it distinct from other derivatives.
Properties
Molecular Formula |
C30H25BrN2O7S |
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Molecular Weight |
637.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(3-bromo-4-methoxyphenyl)-2-[[5-(4-methoxycarbonylphenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H25BrN2O7S/c1-5-39-29(36)25-16(2)32-30-33(26(25)19-10-12-23(37-3)21(31)14-19)27(34)24(41-30)15-20-11-13-22(40-20)17-6-8-18(9-7-17)28(35)38-4/h6-15,26H,5H2,1-4H3/b24-15- |
InChI Key |
OURLWUZTBIMTHX-IWIPYMOSSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)Br)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)OC)S2)C |
Origin of Product |
United States |
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